- Process for preparation of irinotecan hydrochloride, China, , ,

Cas no 97682-44-5 (Irinotecan)

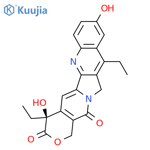

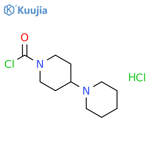

Irinotecan is een chemotherapeutisch middel dat behoort tot de groep van topoisomerase I-remmers. Het wordt voornamelijk gebruikt voor de behandeling van colorectale kanker en andere solide tumoren. Het werkingsmechanisme berust op het remmen van het enzym topoisomerase I, wat leidt tot DNA-schade en apoptose in snel delende kankercellen. Irinotecan wordt vaak gecombineerd met andere cytostatica zoals 5-fluorouracil (5-FU) en leucovorin voor een synergistisch effect. Een belangrijk voordeel is de activiteit tegen tumoren die resistent zijn tegen andere chemotherapeutica. Het middel wordt metaboliseerd in de lever tot de actieve metaboliet SN-38, wat bijdraagt aan de therapeutische werkzaamheid. Dosering vereist zorgvuldige monitoring vanwege variabele farmacokinetiek en potentieel ernstige bijwerkingen zoals diarree en myelosuppressie.

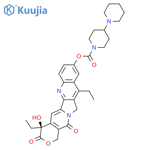

Irinotecan structure

Productnaam:Irinotecan

Irinotecan Chemische en fysische eigenschappen

Naam en identificatie

-

- Irinotecan

- 1,4'-bipiperidine-1'-carboxylic acid (s)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester

- (+)-Irinotecan

- CAMPTOSAR

- Irinotecan,free base(CPT-11, Camptothecin 11,U-101440E,DQ-2805)

- +-Irinotecan

- 7-ethoxyxanthone-3-carboxylic acid

- 9H-Xanthene-3-carboxylic acid,7-ethoxy-9-oxo

- CPT-11

- 1,4'-Bipiperidine-1'-carboxylic acid (S)-4,11-diethyl-3,4,12,14- tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester

- Irinotecanum

- Irinotecanum [INN-Latin]

- Irinotecan lactone

- Campto

- Irinotecan mylan

- Irinophore C

- Irinotecan [INN:BAN]

- Onivyde

- C33H38N4O6

- AK163712

- product-irinotecan

- 1H-Pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline, [1,4′-bipiperidine]-1′-carboxylic acid deriv. (ZCI)

- [1,4′-Bipiperidine]-1′-carboxylic acid, 4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinolin-9-yl ester, (S)- (ZCI)

- (19S)-10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0[2,11].0[4,9].0[15,20]]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl 4-(piperidin-1-yl)piperidine-1-carboxylate

- ZINC 1612996

- AB07527

- AB00698464-10

- BCP9000793

- (4S)-4,11-DIETHYL-4-HYDROXY-3,14-DIOXO-3,4,12,14-TETRAHYDRO-1H-PYRANO[3'',4'':6,7]INDOLIZINO[1,2-B]QUINOLIN-9-YL 1,4''-BIPIPERIDINE-1''-CARBOXYLATE

- IRINOTECAN [INN]

- GTPL6823

- BCP02860

- BRD-K08547377-003-05-7

- AS-14323

- BRD-K08547377-003-04-0

- (1,4'-Bipiperidine)-1'-carboxylic acid, 4,11-diethyl-3,4,12-14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester, (S)-

- NS00004943

- [1,4'']Bipiperidinyl-1''-carboxylic acid 4,11-diethyl-4-hydroxy-3,13-dioxo-3,4,12,13-tetrahydro-1H-2-oxa-6,12a-diaza-dibenzo[b,h]fluoren-9-yl ester

- L01XX19

- (diethyl-hydroxy-dioxo-[?]yl) 4-(1-piperidyl)piperidine-1-carboxylate

- 2-methoxy-5-[2-(3-sulfophenyl)-5-(4-sulfophenyl)pyrylium-4-yl]benzenesulfonic acid

- s1198

- Biotecan (TN)

- NCGC00178697-05

- AB00698464-09

- AB00698464-07

- BRD-K08547377-003-07-3

- IRINOTECAN [WHO-DD]

- (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-4,12-dihydro-1H-pyrano[3,4-f]quinolino[2,3-a]indolizin-9-yl 4-piperidylpiperidinecarboxylate

- BSPBio_002346

- AKOS015894969

- NCI60_005051

- (19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl 4-(piperidin-1-yl)piperidine-1-carboxylate

- (+)-7-ethyl-10-hydroxycamptothecine 10-(1,4'-bipiperidine)-1'-carboxylate

- Irinotecan Free base

- CHEMBL481

- CPT-11 hydrochloride;Camptothecin 11 hydrochloride

- NSC 728073

- SCHEMBL4034

- AC-7469

- (19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl [1,4'-bipiperidine]-1'-carboxylate

- BRD-K08547377-394-03-5

- 97682-44-5 (Free base)

- (4S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl (1,4'-bipiperidine)-1'-carboxylate

- BDBM50128267

- NCGC00178697-02

- 1ST162722

- 97682-44-5

- Irinotecan (INN)

- IRINOTECAN [MI]

- (1,4'-Bipiperidine)-1'-carboxylic acid, (4S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester

- (+)-(4S)-4,11-diethyl-4-hydroxy-9-((4-piperidino-piperidino)carbonyloxy)-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinol-3,14,(4H,12H)-dione

- AB00698464_14

- [(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate

- DTXSID1041051

- AB00698464-11

- BRD-K08547377-001-04-4

- DB00762

- NSC728073

- MFCD00866307

- IRINOTECAN [VANDF]

- AB00698464_13

- 1,4'-bipiperidine-1'-carboxylic acid (s)-4,11-diethyl-3,4,12,14- tetrahydro-4-hydroxy-3,14-dioxo-1h-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester

- IRINOTECAN [HSDB]

- 1u65

- [1,4'-Bipiperidine]-1'-carboxylic acid, (4S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester

- DTXCID9021051

- (S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate

- CS-1138

- (4S)-4,11-DIETHYL-4-HYDROXY-3,14-DIOXO-3,4,12,14-TETRAHYDRO-1H-PYRANO[3',4':6,7]INDOLIZINO[1,2-B]QUINOLIN-9-YL 1,4'-BIPIPERIDINE-1'-CARBOXYLATE

- CHEBI:80630

- Irinotecan?

- Biotecan

- D08086

- Irinotecanum (INN-Latin)

- BRD-K08547377-003-02-4

- [1,4'']bipiperidinyl-1''-carboxylic acid (S)-4,11-diethyl-4-hydroxy-3,13-dioxo-3,4,12,13-tetrahydro-1H-2-oxa-6,12a-diaza-dibenzo[b,h]fluoren-9-yl ester

- Q412197

- UNII-7673326042

- HY-16562

- (S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl[1,4'-bipiperidine]-1'-carboxylate

- (1,4'-bipiperidine)-1'-carboxylic acid (S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester

- IRINOTECAN; CPT-11

- EN300-708800

- (4S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate

- AB00698464_12

- NSC-728073

- HSDB 7607

- Irrinotecan

-

- MDL: MFCD00866307

- Inchi: 1S/C33H38N4O6/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3/t33-/m0/s1

- InChI-sleutel: UWKQSNNFCGGAFS-XIFFEERXSA-N

- LACHT: C(C1C2C=C(C=CC=2N=C2C3=CC4[C@@](C(OCC=4C(=O)N3CC=12)=O)(O)CC)OC(N1CCC(N2CCCCC2)CC1)=O)C

Berekende eigenschappen

- Exacte massa: 586.27900

- Monoisotopische massa: 586.27913494 g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 1

- Aantal waterstofbondacceptatoren: 8

- Zware atoomtelling: 43

- Aantal draaibare bindingen: 5

- Complexiteit: 1200

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 1

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Aantal tautomers: nothing

- Topologisch pooloppervlak: 113

- XLogP3: 3

- Oppervlakte lading: 0

- Moleculair gewicht: 586.7

Experimentele eigenschappen

- Kleur/vorm: Pale yellow powder

- Dichtheid: 1.4

- Smeltpunt: 210-223°C

- Kookpunt: 873.4±65.0 °C at 760 mmHg

- Vlampunt: 482.0±34.3 °C

- Oplosbaarheid: Soluble

- PSA: 114.20000

- LogboekP: 3.96690

- Oplosbaarheid: Soluble in water, methanol, chloroform, dichloromethane and other solvents.

Irinotecan Beveiligingsinformatie

- Signaalwoord:Warning

- Gevaarverklaring: H302-H315-H319-H335

- Waarschuwingsverklaring: P264; P270; P301+P312; P330; P501

- Code gevarencategorie: R22: harmful if swallowed.

- Veiligheidsinstructies: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

- RTECS:DW1061000

-

Identificatie van gevaarlijk materiaal:

- Risicozinnen:R22

- Opslagvoorwaarde:4°C, protect from light

Irinotecan Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| LKT Labs | I6932-10 mg |

Irinotecan |

97682-44-5 | ≥98% | 10mg |

$92.50 | 2023-07-11 | |

| eNovation Chemicals LLC | D488441-1g |

Irinotecan |

97682-44-5 | 97% | 1g |

$380 | 2024-06-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-YT246-100mg |

Irinotecan |

97682-44-5 | 98% | 100mg |

¥263.8 | 2023-09-01 | |

| Ambeed | A164809-1g |

(S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate |

97682-44-5 | 98% | 1g |

$164.0 | 2024-07-18 | |

| Ambeed | A164809-5g |

(S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate |

97682-44-5 | 98% | 5g |

$701.0 | 2024-07-18 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6228-100 mg |

Irinotecan |

97682-44-5 | 99.31% | 100MG |

¥907.00 | 2022-04-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6228-200 mg |

Irinotecan |

97682-44-5 | 99.31% | 200mg |

¥1439.00 | 2022-04-26 | |

| TRC | I767523-100mg |

(+)-Irinotecan |

97682-44-5 | 100mg |

$ 121.00 | 2023-09-07 | ||

| TRC | I767523-50mg |

(+)-Irinotecan |

97682-44-5 | 50mg |

$ 75.00 | 2023-09-07 | ||

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP1010-20mg |

Irinotecan |

97682-44-5 | HPLC≥98% | HPLC≥98% |

询价 | 2021-07-04 |

Irinotecan Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 6 h, 45 - 50 °C

Referentie

Synthetic Routes 2

Reactievoorwaarden

1.1 Solvents: Pyridine ; 2 h, reflux

1.2 Reagents: Sodium bicarbonate Solvents: Chloroform ; 30 min

1.2 Reagents: Sodium bicarbonate Solvents: Chloroform ; 30 min

Referentie

- Method for preparation of Camptothecin derivative, China, , ,

Synthetic Routes 3

Reactievoorwaarden

1.1 Catalysts: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane , Dimethylacetamide ; 35 °C; 10 h, 40 °C

Referentie

- Process for preparation of pure Irinotecan hydrochloride trihydrate, China, , ,

Synthetic Routes 4

Reactievoorwaarden

1.1 Reagents: Dabco , Diisopropylethylamine Solvents: Dichloromethane ; 0.5 h, 35 - 40 °C

Referentie

- Methods for preparing irinotecan, United States, , ,

Synthetic Routes 5

Reactievoorwaarden

1.1 Solvents: Dichloromethane ; rt → -10 °C

1.2 Solvents: Dichloromethane ; -10 - 0 °C

1.3 Reagents: Diisopropylethylamine ; 1 h, -10 - 0 °C; 0 °C → rt; 2 h, rt

1.4 Solvents: Pyridine ; 0.5 - 2 h, rt

1.2 Solvents: Dichloromethane ; -10 - 0 °C

1.3 Reagents: Diisopropylethylamine ; 1 h, -10 - 0 °C; 0 °C → rt; 2 h, rt

1.4 Solvents: Pyridine ; 0.5 - 2 h, rt

Referentie

- Process to prepare camptothecin derivatives, United States, , ,

Synthetic Routes 6

Reactievoorwaarden

1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethyl sulfoxide ; 48 h, 25 °C

Referentie

- Polyamino acid graft copolymer and its preparation method, China, , ,

Synthetic Routes 7

Reactievoorwaarden

Referentie

- Synthesis and antitumor activity of 20(S)-camptothecin derivatives: carbamate-linked, water-soluble derivatives of 7-ethyl-10-hydroxycamptothecin, Chemical & Pharmaceutical Bulletin, 1991, 39(6), 1446-54

Synthetic Routes 8

Reactievoorwaarden

1.1 Reagents: Dimethylethylamine Solvents: Dichloromethane ; 2.5 h, rt

Referentie

- Method for preparation of irinotecan, Korea, , ,

Synthetic Routes 9

Reactievoorwaarden

1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 1 h, rt

1.2 Solvents: Pyridine ; 3 h, rt; 10 h, 25 - 30 °C

1.2 Solvents: Pyridine ; 3 h, rt; 10 h, 25 - 30 °C

Referentie

- Process for preparation of irinotecan, China, , ,

Synthetic Routes 10

Reactievoorwaarden

1.1 Solvents: Dichloromethane , Pyridine

1.2 Reagents: Hydrochloric acid

1.2 Reagents: Hydrochloric acid

Referentie

- Improved method for the synthesis of Irinotecan, Zhongguo Yaowu Huaxue Zazhi, 2001, 11(4), 238-240

Synthetic Routes 11

Reactievoorwaarden

1.1 Solvents: Dichloromethane ; 45 - 50 °C; 6 h, 45 - 50 °C

Referentie

- Method for preparing irinotecan hydrochloride, China, , ,

Synthetic Routes 12

Reactievoorwaarden

1.1 Solvents: Dichloromethane ; -10 - 0 °C

1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 1 h, -10 - 0 °C; 2 h, rt

1.3 Solvents: Pyridine ; 0.5 - 2 h, rt

1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 1 h, -10 - 0 °C; 2 h, rt

1.3 Solvents: Pyridine ; 0.5 - 2 h, rt

Referentie

- Process to prepare camptothecin derivatives, United States, , ,

Synthetic Routes 13

Reactievoorwaarden

1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid , Toluene

1.2 Reagents: Pyridine

1.3 Solvents: Dichloromethane

1.4 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water

1.2 Reagents: Pyridine

1.3 Solvents: Dichloromethane

1.4 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water

Referentie

- Practical Asymmetric Synthesis of (S)-4-Ethyl-6,7,8,10- tetrahydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione , a Key Intermediate for the Synthesis of Irinotecan and Other Camptothecin Analogs, Journal of Organic Chemistry, 1997, 62(19), 6588-6597

Synthetic Routes 14

Reactievoorwaarden

1.1 Solvents: Dichloromethane , Pyridine ; rt → -5 °C

1.2 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine ; -5 °C

1.2 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine ; -5 °C

Referentie

- Process for preparation of Irinotecan and intermediate, China, , ,

Synthetic Routes 15

Reactievoorwaarden

1.1 Solvents: Pyridine ; 36 h, 35 - 40 °C

1.2 Solvents: Methanol , Water ; 30 min, reflux; reflux → 5 °C; 1 h, 2 - 5 °C; 5 °C → 0 °C; 1 h, 0 °C

1.2 Solvents: Methanol , Water ; 30 min, reflux; reflux → 5 °C; 1 h, 2 - 5 °C; 5 °C → 0 °C; 1 h, 0 °C

Referentie

- Preparation of irinotecan by the use of a carbonylation agent and an alkaline solvent, India, , ,

Synthetic Routes 16

Reactievoorwaarden

Referentie

- Method of synthesizing camptothecin-relating compounds, World Intellectual Property Organization, , ,

Synthetic Routes 17

Reactievoorwaarden

1.1 Reagents: Chlorotrimethylsilane Solvents: Dimethylformamide ; rt; 3 h, 100 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referentie

- Process for preparation of 20(S)-camptothecin and analogs, China, , ,

Synthetic Routes 18

Reactievoorwaarden

1.1 Reagents: Acetamide , Triethylamine Solvents: Dichloromethane , Pyridine ; 2 h, 30 - 40 °C

Referentie

- Process for preparation of irinotecan hydrochloride trihydrate, United States, , ,

Synthetic Routes 19

Reactievoorwaarden

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ; rt; rt; rt; 5 h, 75 °C

Referentie

- Method of manufacturing of 7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin (irinotecan base) by the esterification of 7-ethyl-l0-hydroxycamptothecin with 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride in the presence of 4-dimethylaminopyridine, World Intellectual Property Organization, , ,

Synthetic Routes 20

Reactievoorwaarden

1.1 Reagents: Pyridine Solvents: Dichloromethane ; 2 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Referentie

- Visible-Light-Induced Radical Cascade Cyclization: Synthesis of (20S)-Camptothecin, SN-38 and Irinotecan, Chinese Journal of Chemistry, 2018, 36(11), 1035-1040

Irinotecan Raw materials

- [1,4′-Bipiperidin]-1′-yl-1H-imidazol-1-ylmethanone

- 1,4'-bipiperidine

- 7-Ethyl-10-hydroxycamptothecin

- (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano3,4-findolizine-3,6,10(4H)-trione

- 4-Piperidinopiperidine-1-carbonyl Chloride

- Poly[oxy(1-methyl-2-oxo-1,2-ethanediyl)]

- 1-(2-Amino-5-hydroxyphenyl)propan-1-one

- [1,4'-Bipiperidine]-1'-carboxylic acid, 4-amino-3-(1-oxopropyl)phenyl ester

- 1,4'-bipiperidine-1'-carbonyl chloride hydrochloride

- [1,4'-Bipiperidine]-1'-carboxylic acid, methyl ester

- Poly[imino[(2S)-1-oxo-2-[3-oxo-3-(phenylmethoxy)propyl]-1,2-ethanediyl]]

- Carbonic dichloride, hydrate (1:3)

- Irinotecan

Irinotecan Preparation Products

Irinotecan Leveranciers

Amadis Chemical Company Limited

Goudlid

(CAS:97682-44-5)Irinotecan

Ordernummer:A845740

Voorraadstatus:in Stock

Hoeveelheid:5g

Zuiverheid:99%

Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 07:06

Prijs ($):631.0

atkchemica

Goudlid

(CAS:97682-44-5)Irinotecan

Ordernummer:CL4305

Voorraadstatus:in Stock

Hoeveelheid:1g/5g/10g/100g

Zuiverheid:95%+

Prijsinformatie laatst bijgewerkt:Wednesday, 27 November 2024 17:23

Prijs ($):discuss personally

Irinotecan Gerelateerde literatuur

-

Andrea Idili,Netzahualcóyotl Arroyo-Currás,Kyle L. Ploense,Andrew T. Csordas,Masayasu Kuwahara,Tod E. Kippin,Kevin W. Plaxco Chem. Sci. 2019 10 8164

-

Luminita Claudia Miclea,Mona Mihailescu,Nicolae Tarba,Ana-Maria Brezoiu,Ana Maria Sandu,Raul-Augustin Mitran,Daniela Berger,Cristian Matei,Mihaela Georgeta Moisescu,Tudor Savopol Nanoscale 2022 14 12744

-

Yanhao Zhang,Ji Wang,Chao Liu,Hanlei Xing,Yuhao Jiang,Xinsong Li J. Mater. Chem. B 2023 11 2478

-

Prabhanjan S. Giram,Julie Tzu-Wen Wang,Adam A. Walters,Priyanka P. Rade,Muhammad Akhtar,Shunping Han,Farid N. Faruqu,Hend M. Abdel-Bar,Baijayantimala Garnaik,Khuloud T. Al-Jamal Biomater. Sci. 2021 9 795

-

5. Tunable self-assembly of Irinotecan-fatty acid prodrugs with increased cytotoxicity to cancer cellsChunqiu Zhang,Shubin Jin,Xiangdong Xue,Tingbin Zhang,Yonggang Jiang,Paul C. Wang,Xing-Jie Liang J. Mater. Chem. B 2016 4 3286

97682-44-5 (Irinotecan) Gerelateerde producten

- 947687-02-7(8-Ethyl Irinotecan)

- 130194-92-2(7-Ethyl-10-hydroxycamptothecin)

- 181467-56-1(7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin)

- 185304-42-1(RPR132595A)

- 946821-59-6(10-O-Acetyl SN-38)

- 119577-28-5(7-Ethyl-10-hydroxycamptothecin)

- 130144-34-2(10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo11.8.0.0^{2,11}.0^{4,9}.0^{15,20}henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione)

- 100286-90-6(Irinotecan hydrochloride)

- 185336-12-3(12-Hydroxy Irinotecan (Mixture of Diastereomers))

- 1499337-44-8(methyl2-(1-methyl-1H-1,2,3-triazol-4-yl)ethylamine)

Aanbevolen leveranciers

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:97682-44-5)Irinotecan

Zuiverheid:>98%

Hoeveelheid:5mg,10mg ,20mg ,50mg ,100mg,or customized

Prijs ($):Onderzoek

Suzhou Senfeida Chemical Co., Ltd

(CAS:97682-44-5)Irinotecan

Zuiverheid:99.9%

Hoeveelheid:200kg

Prijs ($):Onderzoek